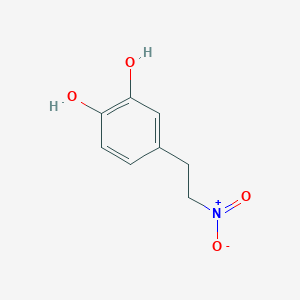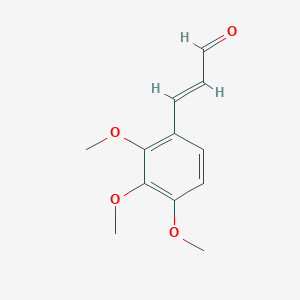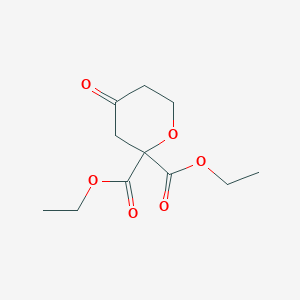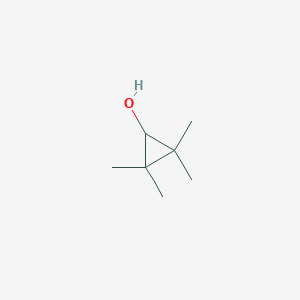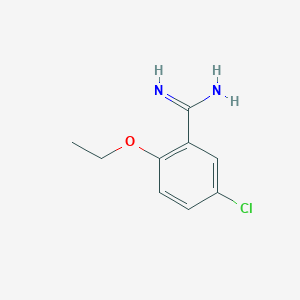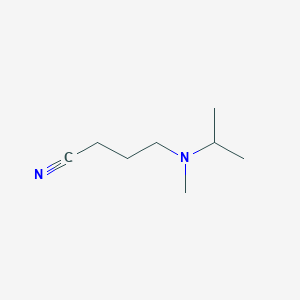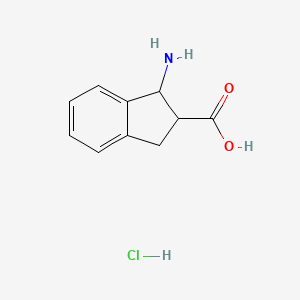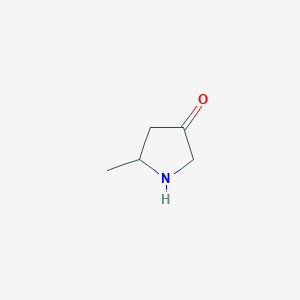
5-Methylpyrrolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylpyrrolidin-3-one is a five-membered lactam, a type of heterocyclic compound containing a nitrogen atom It is a derivative of pyrrolidinone, which is known for its versatile applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrrolidin-3-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production of this compound often involves the use of efficient catalytic processes. For example, a green and low-cost process using Cu and Ni modified ZSM-5 catalysts has been developed for the synthesis of N-methylpyrrolidine from 1,4-butanediol and methylamine . This method can be adapted for the production of this compound by modifying the starting materials and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylpyrrolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidinones, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Wissenschaftliche Forschungsanwendungen
5-Methylpyrrolidin-3-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an organocatalyst in various chemical reactions, promoting regioselective synthesis of complex molecules . Additionally, its derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects in medical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features but lacking the methyl group at the 5th position.
N-Methylpyrrolidin-2-one: Another derivative with a methyl group at the nitrogen atom, widely used as a solvent and in organic synthesis.
Pyrrolidin-2,5-dione: A compound with two carbonyl groups, exhibiting different chemical properties and applications.
Uniqueness
5-Methylpyrrolidin-3-one stands out due to its unique substitution pattern, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form bioactive derivatives makes it a valuable compound in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C5H9NO |
|---|---|
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
5-methylpyrrolidin-3-one |
InChI |
InChI=1S/C5H9NO/c1-4-2-5(7)3-6-4/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
BOBWXPSRJYGDGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


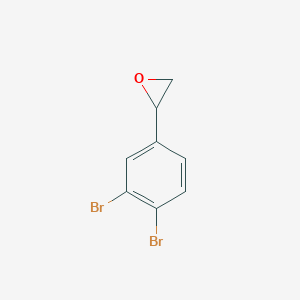

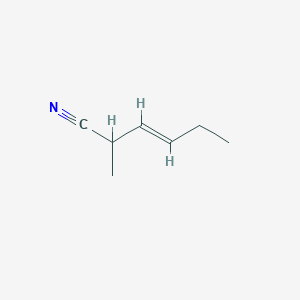

![lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B13607611.png)
